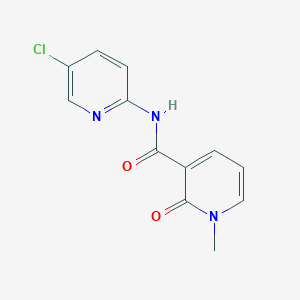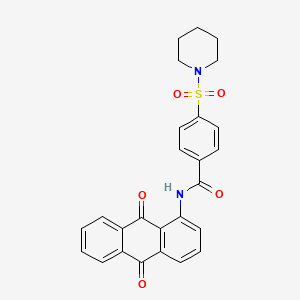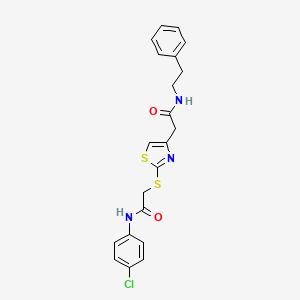
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of histone acetyltransferase (HAT) enzymes, which play a crucial role in regulating gene expression.
作用機序
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide works by binding to the active site of HAT enzymes, preventing the acetylation of histone proteins. This leads to changes in gene expression patterns, which can inhibit the growth of cancer cells and induce apoptosis. N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to be highly selective for the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HAT enzymes.
Biochemical and Physiological Effects:
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) signaling pathway.
実験室実験の利点と制限
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has several advantages for lab experiments, including its high selectivity for HAT enzymes, its ability to inhibit the growth of cancer cells, and its anti-inflammatory effects. However, N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide for these applications. In addition, the development of more potent and selective HAT inhibitors based on the structure of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide may lead to the discovery of new therapeutic agents.
合成法
The synthesis of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide involves the condensation of 5-chloro-2-aminopyridine with methyl 2-oxo-3-pyridinecarboxylate in the presence of triethylamine. The resulting compound is then treated with 1,1'-carbonyldiimidazole to yield the final product. The synthesis method of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been optimized to produce high yields and purity of the compound.
科学的研究の応用
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of HAT enzymes. HAT enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which can activate or repress gene transcription. Inhibition of HAT enzymes by N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-16-6-2-3-9(12(16)18)11(17)15-10-5-4-8(13)7-14-10/h2-7H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNAXDQBXFSHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(3E)-morpholin-3-ylidene]acetate](/img/structure/B2844220.png)
![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)





![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)





